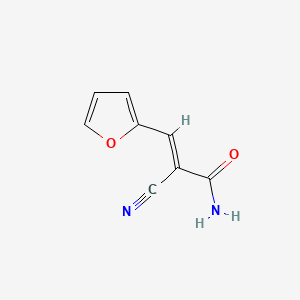

(Z)-2-cyano-3-(furan-2-yl)acrylamide

Description

Context within Cyanoacrylate and Furan-Substituted Acrylamide (B121943) Chemistry

The chemical architecture of (Z)-2-cyano-3-(furan-2-yl)acrylamide places it at the intersection of two significant classes of compounds: cyanoacrylates and furan-substituted acrylamides.

Cyanoacrylates are well-known for their rapid polymerization in the presence of moisture, a property that has made them ubiquitous as "super glues" for industrial, medical, and household applications. nih.gov This reactivity stems from the electron-withdrawing nature of the cyano and carbonyl groups, which makes the double bond highly susceptible to nucleophilic attack.

Furan-substituted compounds , on the other hand, are of great interest due to the unique properties of the furan (B31954) ring. Furan is an electron-rich aromatic heterocycle that can engage in various interactions with biological molecules. mdpi.com Its presence in a molecule can confer a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netresearchgate.net The incorporation of a furan moiety into an acrylamide framework, as seen in this compound, can therefore be a strategic approach to developing new bioactive molecules. mdpi.com

The combination of these two chemical motifs in this compound results in a molecule with a unique electronic and structural profile, suggesting potential for novel applications in materials science and medicinal chemistry.

Foundational Research Trajectories of Related Cyanoacrylamide Compounds

The synthesis and investigation of cyanoacrylamide derivatives are often rooted in the Knoevenagel condensation reaction . damascusuniversity.edu.sy This classic organic reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as 2-cyanoacetamide. damascusuniversity.edu.syresearchgate.net In the context of this compound, this would typically involve the reaction of furan-2-carbaldehyde with 2-cyanoacetamide. mdpi.comperiodikos.com.br

The stereochemical outcome of the Knoevenagel condensation, leading to either the (Z) or (E) isomer, can be influenced by reaction conditions such as the choice of catalyst and solvent. mdpi.com While the (E)-isomer is often the thermodynamically more stable and more commonly reported product in many Knoevenagel condensations, the synthesis of the (Z)-isomer can sometimes be favored under specific conditions or may exist in equilibrium with the (E)-form.

Research into various cyanoacrylamide derivatives has revealed a wide array of potential applications. For instance, numerous studies have explored their use as:

Kinase Inhibitors: Certain 2-cyanoacrylamide derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govnih.gov For example, derivatives have been synthesized and tested for their ability to inhibit Transforming growth factor beta-activated kinase 1 (TAK1), a crucial enzyme in inflammatory signaling pathways. nih.govnih.gov

Deubiquitinase (DUB) Inhibitors: The 2-cyanoacrylamide scaffold has also been identified as a promising framework for the development of inhibitors of deubiquitinating enzymes, which are involved in a wide range of cellular processes and are potential therapeutic targets for various diseases. nih.gov

Antimicrobial and Herbicidal Agents: The biological activity of cyanoacrylates containing furan or other heterocyclic moieties has been explored, with some compounds showing promising herbicidal and fungicidal properties. mdpi.com

This foundational research on a diverse range of cyanoacrylamides provides a strong basis for the scientific inquiry into the specific properties and potential applications of this compound.

Interactive Data Table: Physicochemical Properties of a Related Cyanoacrylamide

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 181.085126602 Da | PubChem |

| Monoisotopic Mass | 181.085126602 Da | PubChem |

| Topological Polar Surface Area | 79.4 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 270 | PubChem |

This data is for 2-cyano-3-morpholinoacrylamide (B1581082) and is intended for illustrative purposes only. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNPZKPESLVGOB-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-90-7 | |

| Record name | 2-Furanacrylamide, alpha-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Z 2 Cyano 3 Furan 2 Yl Acrylamide and Analogs

Conventional Knoevenagel Condensation Approaches for Acrylamide (B121943) Formation

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated cyanoacrylamides. sid.ir The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene (B1212753) compound to form a reactive enolate ion. wikipedia.org

A diverse range of catalysts has been successfully employed to mediate the Knoevenagel condensation for acrylamide formation, each offering distinct advantages in terms of reactivity, selectivity, and environmental impact.

Organic Bases: Weakly basic amines are common homogeneous catalysts for this transformation. wikipedia.org Piperidine (B6355638) is frequently used, often in solvents like 2-propanol or ethanol, to facilitate the reaction between an aldehyde and a cyanoacetic acid derivative. wikipedia.orgsemanticscholar.org Other organic bases, such as diisopropylethylammonium acetate (DIPEAc), have also been shown to be effective catalysts, providing high yields under mild conditions. scielo.org.mx

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysis, such as difficult catalyst separation and recycling, significant research has focused on developing solid-supported, heterogeneous catalysts. researchgate.net These materials offer advantages like ease of product separation and catalyst reusability. researchgate.net Modified polyacrylamide containing amino functionality has proven to be an efficient and chemoselective heterogeneous catalyst for the condensation of various aldehydes with active methylene compounds. sid.ir Porous calcium hydroxyapatite has also been used, particularly in combination with microwave activation, to achieve high yields in short reaction times. mdpi.com Other reported heterogeneous catalysts include various Lewis acids and bases like Al2O3, MgO, and ZnO. mdpi.comias.ac.in

Biogenic Carbonates: In line with the principles of green chemistry, there is growing interest in using catalysts derived from natural and renewable resources. ias.ac.inresearchgate.net Biogenic carbonates, such as calcium and barium carbonates synthesized through biologically induced mineralization using microorganisms like Bacillus subtilis, have been tested as basic heterogeneous catalysts for the Knoevenagel reaction. mdpi.com These catalysts have been effective in producing 3-(furan-2-yl)acrylonitrile derivatives in good yields. mdpi.com Another prominent example is calcined eggshell (CES), which is primarily composed of calcium carbonate and serves as an inexpensive, ecologically safe, and efficient natural catalyst for the Knoevenagel condensation in aqueous media. ias.ac.in

| Catalyst Type | Specific Catalyst | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Organic Base | Piperidine | Commonly available, effective for many substrates | Homogeneous, often in ethanol or propanol wikipedia.orgsemanticscholar.org |

| Organic Base | DIPEAc | High yields, mild conditions scielo.org.mx | Homogeneous scielo.org.mx |

| Heterogeneous | Amino-modified Polyacrylamide | Reusable, chemoselective, good yields sid.ir | Aqueous or solvent-free systems sid.ir |

| Heterogeneous | Porous Calcium Hydroxyapatite | High efficiency with microwave activation, reusable mdpi.com | Solvent-free, microwave irradiation mdpi.com |

| Biogenic | Biogenic Carbonates (Ca/Ba) | Derived from biological processes, minimal catalyst loading mdpi.com | Solvent-free, 100 °C mdpi.com |

| Biogenic | Calcined Eggshell (CES) | Inexpensive, renewable, eco-friendly ias.ac.in | Aqueous medium ias.ac.in |

The choice of solvent, or the lack thereof, profoundly influences the Knoevenagel condensation.

Solvent-Dependent Conditions: The reaction is known to be strongly solvent-dependent. mdpi.com Protic polar solvents such as water and ethanol have been shown to increase the reactivity of certain catalysts, like modified polyacrylamide. sid.ir Other commonly used organic solvents include benzene, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF). sid.irresearchgate.netmdpi.com The selection of the solvent can affect reaction rates, yields, and in some cases, product selectivity.

Solvent-Free Reaction Conditions: To align with green chemistry principles, solvent-free, or solid-state, reaction conditions have been extensively explored. mdpi.comimedpub.com These methods reduce or eliminate the use of hazardous organic solvents, simplifying work-up procedures and minimizing waste. imedpub.com Solvent-free Knoevenagel condensations have been successfully carried out using various catalysts, including biogenic carbonates, amino acid amide-based ionic liquids, and hydroxyapatite under microwave irradiation. mdpi.commdpi.comimedpub.com These approaches often lead to faster reactions, high yields, and are considered more environmentally benign. imedpub.com

| Condition | Examples of Media | Advantages | Disadvantages |

|---|---|---|---|

| Solvent-Dependent | Water, Ethanol, Benzene, DMF sid.irmdpi.com | Good solubility of reactants, established protocols | Environmental concerns, cost of solvent, difficult work-up |

| Solvent-Free | None (solid-state reaction) | Eco-friendly, reduced waste, operational simplicity, often faster mdpi.comimedpub.com | Potential for poor mixing, may require higher temperatures |

Exploration of Alternative Synthetic Routes and Precursors for (Z)-2-cyano-3-(furan-2-yl)acrylamide Derivatives

While the direct condensation of furan-2-carbaldehyde and 2-cyanoacetamide is the most common route, variations in precursors and reaction types have been explored to synthesize derivatives and analogs. The Doebner modification of the Knoevenagel condensation, for instance, uses pyridine as a solvent and an active methylene compound containing a carboxylic acid group, such as malonic acid. wikipedia.org This variant is often accompanied by decarboxylation. wikipedia.org

Another approach involves the synthesis of more complex molecular scaffolds first, followed by a final Knoevenagel condensation step to introduce the 2-cyanoacrylamide moiety. For example, various imidazopyridine derivatives have been synthesized, which are then reacted with cyanoacetic acid to form an intermediate that is subsequently condensed with an aldehyde to yield the final complex acrylamide product. semanticscholar.orgnih.gov This strategy allows for the creation of a diverse library of acrylamide derivatives by varying the aldehyde in the final step. nih.gov

Furthermore, phosphane-catalyzed Knoevenagel condensations have been reported for the synthesis of α-cyanoacrylates, representing an alternative catalytic system to the more common amine-based methods. researchgate.net

Stereoselective Synthesis Strategies for (Z)-Isomer Control

A significant challenge in the synthesis of this compound is controlling the stereochemistry of the newly formed double bond. The Knoevenagel condensation is a stereoselective reaction that often favors the formation of the thermodynamically more stable E-isomer. researchgate.netnih.gov

Research indicates that for many Knoevenagel reactions involving aromatic aldehydes and active methylene compounds, the E-isomer is the predominant or exclusive product. nih.gov For example, the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde leads exclusively to the E-isomer. nih.gov

However, achieving control to favor the Z-isomer is possible through specific strategies:

Substrate Control: The stereochemical outcome can be highly dependent on the structure of the reactants. In a notable exception to the general trend, the condensation of furan-2-carbaldehyde with a different active methylene precursor, 1-(benzothiazol-2'-ylthio) propan-2-one, was found to lead exclusively to the Z-isomer. nih.gov This highlights that careful selection of the active methylene component is a critical strategy for directing the stereoselectivity of the condensation.

Isomerization: When direct synthesis yields the undesired E-isomer, a post-synthetic isomerization step can be employed. It has been shown that for some related structures, the equilibrium between isomers can be shifted. mdpi.com For certain 3-benzylidene oxindoles, isomerization from the E to the Z form can be induced by UV irradiation or through the use of a basic medium. mdpi.com While the initial product of a Knoevenagel reaction may be a mixture of isomers, they can sometimes equilibrate, allowing for the isolation of the more stable isomer under specific conditions, which may be the Z-form in certain molecular contexts. wikipedia.org

Chemical Reactivity and Transformation Pathways of Z 2 Cyano 3 Furan 2 Yl Acrylamide

Electrophilic and Nucleophilic Reactions at the Acrylamide (B121943) Moiety

The acrylamide moiety is characterized by an α,β-unsaturated system, where the β-carbon is electrophilic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. researchgate.net This makes it a prime target for nucleophilic attacks.

The enhanced electrophilicity of the β-carbon makes the molecule a potent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. researchgate.netbenthamopenarchives.com This type of reaction is fundamental for carbon-nitrogen and carbon-sulfur bond formation. benthamopenarchives.comnih.gov

Acrylamides are known to react with soft nucleophiles, such as thiols. nih.govnih.gov For instance, the reaction with glutathione (B108866) (GSH) is a well-documented pathway for acrylamide derivatives. nih.gov The addition of the thiol group occurs at the β-carbon of the acrylamide structure. The presence of an additional electron-withdrawing group, such as the cyano group in (Z)-2-cyano-3-(furan-2-yl)acrylamide, increases the rate of this thiol addition. nih.gov Similarly, nitrogen nucleophiles like imidazole (B134444) can add to α,β-unsaturated cyano compounds in what is known as an aza-Michael addition. benthamopenarchives.com This reaction is a key step in synthesizing various biologically important molecules. benthamopenarchives.com

Table 1: Michael Addition Reactions on Acrylamide Systems

| Reactant Class | Nucleophile Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Amides | Thiols (e.g., Cysteine, Glutathione) | Hetero-Michael Addition | Forms a covalent adduct at the β-carbon. researchgate.net | researchgate.netnih.gov |

| α,β-Unsaturated Cyano Compounds | Amines (e.g., Imidazole) | Aza-Michael Addition | Crucial for C-N bond formation. | benthamopenarchives.com |

The furan (B31954) ring within the molecule can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govyoutube.com In this context, the electron-deficient double bond of the acrylamide portion, activated by the adjacent cyano and carbonyl groups, can function as the dienophile. However, it is the furan ring itself that is the quintessential diene.

The Diels-Alder reaction of furan derivatives is a well-studied, thermally reversible process. nih.govrsc.org At lower temperatures, the reaction proceeds to form the cycloaddition product, an oxanorbornene derivative. researchgate.net At higher temperatures, the reverse reaction, known as the retro-Diels-Alder, can occur, breaking the adduct back down into the original furan and dienophile. nih.gov This reversibility is a key feature in the development of dynamic materials. researchgate.net The reaction rate and selectivity (endo/exo) are influenced by substituents on both the furan and the dienophile, as well as the presence of catalysts. rsc.orgresearchgate.netcaltech.edu Lewis acids, for example, have been shown to significantly lower the activation energy for the Diels-Alder reaction between furan and methyl acrylate. researchgate.net

Table 2: Diels-Alder Reaction Characteristics with Furan

| Feature | Description | Reference |

|---|---|---|

| Role of Furan | Acts as the diene in the [4+2] cycloaddition. | nih.govyoutube.com |

| Reversibility | The reaction is thermally reversible (Diels-Alder/retro-Diels-Alder). | nih.govrsc.orgresearchgate.net |

| Catalysis | Lewis acids can be used to catalyze the reaction and improve rates. | researchgate.netcaltech.edu |

| Product | Yields oxanorbornene derivatives. researchgate.net | researchgate.net |

Transformations Involving the Cyano Group (e.g., Hydrolysis, Derivatization)

The cyano group (C≡N) is a versatile functional group that can participate in a range of chemical transformations. While simple hydrolysis could convert it to an amide or a carboxylic acid, it more commonly acts as a building block in the synthesis of nitrogen-containing heterocycles. mdpi.com

For example, the cyano group is instrumental in multicomponent reactions used to synthesize complex molecules like pyranopyrazoles. nih.govresearchgate.netsciensage.info In these reactions, the cyano group, often originating from a precursor like malononitrile, becomes part of the newly formed heterocyclic ring. nih.govresearchgate.net Another significant transformation is the [3+2] cycloaddition reaction with azides, such as tributyltin azide, to form tetrazole rings. science.gov

Reactivity and Functionalization of the Furan Heterocyclic Ring

The furan ring is an aromatic heterocycle that primarily undergoes electrophilic substitution reactions, typically at the C5 position (the position adjacent to the oxygen and furthest from the C2 substituent). ijabbr.comutripoli.edu.ly The C2-linked 2-cyanoacrylamide group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack.

However, this same electron-withdrawing effect facilitates nucleophilic substitution on the furan ring, particularly if a good leaving group is present at the C5 position. chempap.orgchemicalpapers.com Studies on similar molecules, such as methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, have shown that nucleophiles like piperidine (B6355638) can displace the phenylsulfonyl group at the C5 position. researchgate.net The reaction rate is dependent on the nucleophilicity of the attacking reagent and the nature of the leaving group, with the rate-determining step being the nucleophilic attack on the furan ring. chempap.org This demonstrates a viable pathway for the further functionalization of the furan moiety in this compound derivatives.

Oligomerization and Polymerization Mechanisms Relevant to Non-Biological Material Formation

This compound possesses two key functionalities that enable polymerization: the acrylamide double bond and the furan ring.

Polymerization of the Acrylamide Moiety : Acrylamides are well-known monomers that undergo free-radical or controlled polymerization to form polyacrylamides. nih.gov Polymerizing this compound via its double bond would result in a polymer with pendant furan and cyano groups. These functional side chains could then be used for subsequent cross-linking or modification. Research on the copolymerization of ethylene (B1197577) with acrylamide has shown that under certain catalytic conditions, the amide can be converted in situ to a nitrile, yielding cyano-functionalized polyethylenes. nih.gov

Polymerization via Diels-Alder Reaction : The furan and the activated double bond present a diene-dienophile system that can be exploited for polymerization through the Diels-Alder reaction. This can be used to form cross-linked polymer networks. researchgate.net A key advantage of this method is the thermal reversibility of the Diels-Alder linkage. nih.gov When heated, the network undergoes a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to be reprocessed or healed. This principle is widely used in the design of smart materials, such as self-healing polymers and recyclable thermosets. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Z 2 Cyano 3 Furan 2 Yl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure and isomeric configuration of organic molecules in solution. For (Z)-2-cyano-3-(furan-2-yl)acrylamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. In this compound, the key signals include the amide protons (-CONH₂), the vinylic proton (=CH-), and the three protons of the furan (B31954) ring. The chemical shift of the vinylic proton is particularly diagnostic for the (Z) configuration. Due to the anisotropic effect of the nearby cyano and amide groups, its resonance is expected at a specific field. The furan protons typically appear as distinct multiplets, and the amide protons as broad singlets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are expected: the carbonyl carbon (C=O), the cyano carbon (C≡N), two olefinic carbons (C=C), and four carbons of the furan ring. The chemical shifts are characteristic of their chemical environment. For instance, the carbonyl carbon of a related acrylamide (B121943) appears around δ 163.0 ppm, and the nitrile carbon at δ 117.3 ppm. mdpi.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for mapping the connectivity within the furan ring and confirming the coupling between the furan and vinylic protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C spectra. For example, it would directly connect the vinylic proton signal to the vinylic carbon signal.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H NMR | -CONH₂ | ~7.5 - 8.5 (broad s) | COSY: Correlations between H3', H4', and H5' of the furan ring. HSQC: Direct correlation of each proton to its attached carbon. HMBC: Vinylic H to C≡N; Vinylic H to Furan C2'; Amide H to C=O. |

| Vinylic H | ~8.0 - 8.4 (s) | ||

| Furan H5' | ~7.8 - 8.0 (d) | ||

| Furan H3' | ~7.2 - 7.4 (d) | ||

| Furan H4' | ~6.6 - 6.8 (dd) | ||

| ¹³C NMR | C=O (Amide) | ~162 - 164 | Data based on analogous structures. mdpi.com |

| Furan C2' | ~148 - 150 | ||

| Furan C5' | ~146 - 148 | ||

| Vinylic C | ~140 - 145 | ||

| Furan C3' | ~120 - 122 | ||

| C≡N | ~116 - 118 | ||

| Furan C4' | ~113 - 115 | ||

| Cyano-substituted Vinylic C | ~102 - 106 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For this compound, strong, characteristic absorption bands are expected. The nitrile (C≡N) group gives a sharp, intense peak around 2220 cm⁻¹. The amide group is identified by the C=O stretch (Amide I band) near 1690 cm⁻¹ and the N-H stretching vibrations above 3000 cm⁻¹. mdpi.comrsc.org

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar, symmetric vibrations. The C=C double bond and the furan ring vibrations would likely produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3450 - 3150 | 3401, 3163 rsc.org |

| C=O Stretch (Amide I) | 1700 - 1670 | 1693 rsc.org | |

| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2210 | 2219 rsc.org |

| Alkene (-C=CH-) | C=C Stretch | 1610 - 1590 | 1597 rsc.org |

| Furan Ring | Ring Vibrations | 1580 - 1450 | N/A |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₆N₂O₂, corresponding to a molecular weight of 174.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for amides include alpha-cleavage. libretexts.org For this molecule, fragmentation could involve:

Loss of the furan ring.

Cleavage of the amide group.

Rearrangements involving the cyano group. nih.gov

Breakdown of the furanone ring itself can lead to characteristic fragments. imreblank.ch

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 174 | [C₈H₆N₂O₂]⁺˙ (Molecular Ion) | - |

| 146 | [M - CO]⁺˙ | Carbon Monoxide |

| 130 | [M - CONH₂]⁺ | Carboxamide radical |

| 107 | [C₅H₃O-C=C-CN]⁺ | Amide group and Hydrogen |

| 67 | [C₄H₃O]⁺ (Furyl cation) | Cyanoacrylamide side chain |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, this technique would unequivocally confirm the (Z) geometry around the double bond.

Analysis of related crystal structures, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, shows that the packing is often stabilized by intermolecular hydrogen bonds, for example, between the amide N-H donor and a carbonyl oxygen acceptor (N-H···O). researchgate.net These interactions can lead to the formation of extended chains or networks in the crystal lattice. The molecule is expected to be largely planar to maximize π-system conjugation, although some torsion angles may deviate slightly from ideal planarity. researchgate.netnih.gov

Table 4: Expected Crystallographic Parameters

| Parameter | Expected Observation | Significance |

|---|---|---|

| Geometry | Confirmation of (Z)-isomer | Definitive proof of stereochemistry. |

| Planarity | Largely planar molecule | Indicates extensive electronic conjugation. |

| Hydrogen Bonding | Intermolecular N-H···O=C bonds | Governs crystal packing and solid-state properties. |

| Bond Lengths | C=C: ~1.35 Å; C≡N: ~1.15 Å; C=O: ~1.24 Å | Confirms the nature of the chemical bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The extended conjugated system in this compound, which includes the furan ring, the C=C double bond, the cyano group, and the carbonyl group, acts as a chromophore. This system is expected to absorb strongly in the UV region due to π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent polarity. The presence of the furan ring and the specific (Z) configuration will influence the exact λ_max value.

Table 5: UV-Vis Spectroscopy Analysis

| Parameter | Expected Observation | Interpretation |

|---|---|---|

| λ_max | ~280 - 350 nm | Corresponds to the main π → π* electronic transition of the conjugated system. |

| Molar Absorptivity (ε) | High value (>10,000 M⁻¹cm⁻¹) | Indicates a highly probable electronic transition, characteristic of extended chromophores. |

| Solvatochromism | Shift in λ_max with solvent polarity | Provides information about the change in dipole moment between the ground and excited states. |

Computational and Theoretical Chemistry Studies of Z 2 Cyano 3 Furan 2 Yl Acrylamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which dictates its structure, reactivity, and spectroscopic properties. For organic molecules like (Z)-2-cyano-3-(furan-2-yl)acrylamide, DFT has become a standard method due to its balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

In studies of related 2-cyanoacrylamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to calculate these orbital energies. nih.govnih.gov For instance, the HOMO of such molecules is typically localized over the furan (B31954) and acrylamide (B121943) backbone, indicating these are the primary sites of electron donation. The LUMO is often distributed across the cyano and carbonyl groups, which are strong electron-withdrawing moieties, highlighting their role as electron-accepting centers. The calculated energy gap provides insight into the molecule's stability and potential for use in applications like nonlinear optical materials or as a reactive intermediate. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Acrylamide Derivative This table presents calculated values for a related compound to illustrate the typical output of FMO analysis. The specific values for this compound may vary.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.47 |

| LUMO Energy (ELUMO) | -2.05 |

| HOMO-LUMO Energy Gap (ΔE) | 5.42 |

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying the nucleophilic and electrophilic sites of a molecule.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group due to their high electronegativity. Regions of positive electrostatic potential, colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. These are typically found around the amide hydrogens. Intermediate potential regions are colored green. nih.gov

Analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide quantitative measures of the partial charges on each atom, complementing the qualitative picture from the MEP map. researchgate.net These calculations help in understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict and help interpret experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR). Theoretical calculations can confirm structural assignments and provide a deeper understanding of the molecular vibrations and electronic environment of the nuclei.

DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or C≡N stretching. researchgate.net For example, the characteristic stretching vibration of the nitrile (C≡N) group in related molecules is typically observed in the 2210-2270 cm⁻¹ range. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors, which are then converted into chemical shifts (δ). sigmaaldrich.com By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the accuracy of the computed molecular geometry can be validated. mdpi.comsemanticscholar.org In molecules like this compound, theoretical calculations would help assign the signals for the vinylic proton and the distinct protons of the furan ring.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Structurally Similar Acrylamide Derivative This table illustrates the comparison between theoretical and experimental data for key functional groups. The specific values for this compound may differ.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H2 Asymmetric Stretch | 3590 | 3599 |

| N-H2 Symmetric Stretch | 3380 | 3375 |

| C≡N Stretch | 2220 | 2225 |

| C=O Stretch | 1690 | 1697 |

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. The synthesis of this compound is typically achieved through a Knoevenagel condensation of furan-2-carbaldehyde with 2-cyanoacetamide, often using a base as a catalyst. mdpi.comdamascusuniversity.edu.sy

Theoretical modeling of this reaction would involve mapping the potential energy surface to determine the lowest energy pathway from reactants to products. This includes:

Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and confirm it by vibrational frequency analysis, where the TS is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation energy, a key factor controlling the reaction rate.

Investigating Intermediates: The reaction may proceed through one or more stable intermediates, such as the enolate of 2-cyanoacetamide. Computational studies can determine the structure and stability of these intermediates.

While specific transition state analyses for the synthesis of this compound are not prominent in the literature, studies on similar reactions, like the Michael addition to acrylamides, demonstrate the utility of these methods in understanding reaction feasibility and selectivity. nih.govnih.gov

Conformational Analysis and Stability Studies of the (Z)-Isomer

The "(Z)" designation in this compound specifies the stereochemistry around the C=C double bond, where the furan ring and the amide group are on the same side. Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds.

A key aspect of the computational study of this molecule would be to analyze its stability relative to the (E)-isomer. This is achieved by calculating the optimized ground-state energies of both isomers. The isomer with the lower energy is thermodynamically more stable. The analysis would also involve scanning the potential energy surface by systematically rotating the dihedral angles, such as the C-C bond connecting the furan ring to the vinyl group, to identify the most stable conformer. researchgate.net

Factors influencing the stability of the (Z)-isomer include:

Steric Hindrance: The (Z)-isomer may experience greater steric strain due to the proximity of the furan ring and the amide group, which could make it less stable than the (E)-isomer.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonds, for example between a furan ring hydrogen and the carbonyl oxygen, could stabilize certain conformations. Crystal structure analyses of related molecules often reveal the preferred conformation in the solid state. researchgate.netnih.gov

Computational studies provide the relative energies of different conformers and the energy barriers for their interconversion, offering a complete picture of the molecule's flexibility and preferred three-dimensional structure.

Potential Applications of Z 2 Cyano 3 Furan 2 Yl Acrylamide in Advanced Materials and Chemical Sciences

Precursors in Polymer Chemistry and Functional Materials Development

The molecular structure of (Z)-2-cyano-3-(furan-2-yl)acrylamide makes it an excellent candidate as a monomer for the synthesis of novel functional polymers. The presence of the acrylamide (B121943) group, a well-known polymerizable unit, alongside the reactive furan (B31954) ring, opens pathways to a variety of polymer architectures and materials.

The development of polymers with specific functionalities and well-defined compositions is a cornerstone of modern material science. researchgate.net The acrylamide portion of the molecule can readily undergo polymerization through established methods such as free-radical polymerization or controlled techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netrsc.org These methods allow for the creation of simple homopolymers or more complex structures like block copolymers. rsc.orgmdpi.com

A particularly notable feature is the furan group, which can act as a reactive diene in Diels-Alder reactions. researchgate.net This capability is crucial for designing advanced polymer networks. For instance, polymers incorporating this furan-acrylamide monomer could be cross-linked with suitable dienophiles, leading to the formation of thermoreversible and mendable (self-healing) materials. researchgate.net This reversible covalent chemistry allows the material to be broken and reformed under thermal stimuli. Furthermore, the monomer could be incorporated into more intricate designs, such as heterografted molecular brushes or other architecturally complex polymers, to create materials with highly specific functionalities. researchgate.net

| Functional Group | Role in Polymer Architecture | Potential Polymer Type |

| Acrylamide | Polymerizable vinyl group | Homopolymers, Block Copolymers, Statistical Copolymers rsc.orgmdpi.com |

| Furan | Diene for Diels-Alder reactions | Cross-linked networks, Self-healing materials, Thermoreversible gels researchgate.net |

| Cyano Group | Modifies polymer properties (e.g., polarity, solubility) | Functionalized specialty polymers |

The arrangement of functional groups in this compound suggests significant potential for creating materials with interesting optoelectronic properties. The furan ring acts as an electron-donating moiety, while the electron-withdrawing nature of the cyano and acrylamide groups creates an intramolecular donor-acceptor system. This type of structure is a common strategy for developing materials with specific electronic characteristics.

Polymers derived from this monomer could exhibit tunable optical and electrochemical properties. researchgate.net Theoretical studies on similar oligomers combining furan and thiophene (B33073) units show that such materials are promising for photovoltaic applications due to their electronic properties. arxiv.org The incorporation of furan is known to influence the electronic structure and can lead to materials with desirable redox potentials and photochemical stability. mdpi.com Polyfuran-based materials have been explored as conducting polymers, and while furan itself has a high oxidation potential, its derivatives can be more readily polymerized to form electroactive materials. core.ac.uk The resulting polymers could find use in organic electronics, such as in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). researchgate.net

Role in Non-Biological Catalytic Systems or Ligand Design

While direct research into the catalytic applications of this compound is not extensively documented, its molecular structure contains several features that suggest potential as a ligand for metal catalysts. Heterocyclic compounds are frequently used as ligands in catalysis. The furan ring's oxygen atom, along with the nitrogen and carbonyl oxygen of the acrylamide group, possess lone pairs of electrons that could serve as coordination sites for metal ions.

The ability of a related quinoline-containing acrylamide to complex with metal ions has been noted, suggesting that the furan-acrylamide scaffold could similarly bind to transition metals. smolecule.com By coordinating to a metal center, such a ligand could influence the metal's catalytic activity and selectivity in various organic transformations. The design of such ligands is critical for the development of new homogeneous catalytic systems.

Analytical Reagent Development in Chemical Detection and Sensing (non-biological applications)

The development of chemical sensors for the detection of specific analytes is a vital area of analytical chemistry. The conjugated system of this compound, arising from the connection of the furan ring to the cyano-activated double bond, is expected to have distinct spectroscopic properties. These properties could be harnessed for sensing applications.

Compounds with similar cyano-substituted aromatic structures have been shown to be highly fluorescent and sensitive to their local environment, making them excellent candidates for fluorescent probes. researchgate.net It is plausible that this compound or its derivatives could function as a colorimetric or fluorometric sensor. Interaction with a target analyte, such as a metal ion or another small molecule, could disrupt the internal charge transfer character of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. Furthermore, the acrylamide group is a Michael acceptor, which could allow for covalent binding with specific nucleophilic analytes, providing another mechanism for selective detection. mdpi.com

| Proposed Sensing Mechanism | Analyte Type | Signal Output |

| Chelation/Coordination | Metal Ions | Colorimetric or Fluorometric Change |

| Michael Addition | Nucleophilic Species | Change in Absorption or Fluorescence |

| Solvatochromism | Solvent Polarity | Shift in Emission/Absorption Wavelength researchgate.net |

Photophysical Investigations for Luminescent or Photochromic Applications

The photophysical properties of this compound are ripe for investigation. The extended π-conjugated system suggests the molecule is likely to be fluorescent. Studies on other cyano-substituted molecules demonstrate that this functional group can enhance fluorescence intensity and environmental sensitivity. researchgate.net This could lead to applications as a fluorescent dye or probe.

Moreover, the presence of the furan moiety opens a compelling avenue for photochromic applications. Photochromic materials can change their color upon irradiation with light. The furan ring can undergo a reversible Diels-Alder reaction. researchgate.net This cycloaddition reaction would break the aromaticity of the furan and disrupt the conjugation of the molecule, leading to a significant change in its absorption spectrum (and thus its color). The reverse reaction, a retro-Diels-Alder, could be triggered by a different stimulus (such as heat or another wavelength of light), restoring the original structure and color. This reversible transformation between two states with different optical properties is the basis of photochromism, making this compound a promising candidate for developing molecular switches and rewritable optical data storage systems.

Future Research Directions and Unexplored Avenues for Z 2 Cyano 3 Furan 2 Yl Acrylamide

Development of Novel and Sustainable Synthetic Methodologies

The primary route to synthesizing 2-cyano-3-(furan-2-yl)acrylamide is the Knoevenagel condensation between furan-2-carbaldehyde and 2-cyanoacetamide. mdpi.comdamascusuniversity.edu.sy Traditional methods often rely on basic catalysts like piperidine (B6355638) in organic solvents such as ethanol, which may have environmental and safety drawbacks. chemspider.com Future research should focus on developing greener, more sustainable synthetic protocols.

Key areas for exploration include:

Green Catalysis: Replacing hazardous catalysts like piperidine with more benign alternatives is a crucial step. Studies on other aldehydes have shown that environmentally friendly amines or ammonium (B1175870) salts can effectively catalyze the Knoevenagel condensation. researchgate.nettue.nl Investigating catalysts such as ammonium bicarbonate or even catalyst-free, solvent-free reactions could lead to more sustainable processes.

Alternative Energy Sources: The use of microwave irradiation has been shown to dramatically reduce reaction times for Knoevenagel condensations from hours to minutes, while often improving yields. unifap.br A systematic study on the application of microwave-assisted synthesis for (Z)-2-cyano-3-(furan-2-yl)acrylamide could lead to a highly efficient and energy-saving methodology.

Aqueous and Solvent-Free Conditions: Moving away from volatile organic solvents is a core principle of green chemistry. Research into conducting the condensation in water or under solvent-free conditions would significantly improve the environmental profile of the synthesis. researchgate.net

The following table outlines potential sustainable synthetic routes for investigation:

| Methodology | Catalyst | Solvent | Potential Advantages |

| Microwave-Assisted | Benign Base (e.g., TEA) | Water / Ethanol | Reduced reaction time, increased energy efficiency, high yields. unifap.br |

| Solvent-Free | Ammonium Bicarbonate | None | Eliminates solvent waste, simplified workup, environmentally benign. researchgate.nettue.nl |

| Aqueous Synthesis | Piperidine / Other amines | Water | Avoids volatile organic compounds, potentially improved safety profile. |

| Biocatalysis | Enoate Reductase | Aqueous Buffer | High enantioselectivity for producing chiral derivatives, mild reaction conditions. unifap.br |

Investigation of Underexplored Reactivity Profiles for New Chemical Transformations

The chemical structure of this compound features multiple reactive sites, suggesting a rich and largely unexplored reactivity profile. The molecule combines the properties of an electron-deficient alkene (a Michael acceptor) with the unique chemistry of the furan (B31954) ring. ic.ac.uknih.gov

Future research should target:

Tandem and Domino Reactions: The interplay between the furan ring and the acrylamide (B121943) moiety could be exploited in tandem reaction sequences. For example, a Diels-Alder reaction using the furan as a diene could be followed by a Michael addition on the acrylamide side chain, leading to complex polycyclic structures in a single synthetic operation. acs.org

Cycloaddition Reactions: The furan ring is a competent diene in [4+2] cycloaddition (Diels-Alder) reactions, providing access to oxabicyclic systems that are valuable synthetic intermediates. ic.ac.ukacs.org The reactivity of the furan within this specific molecule towards a range of dienophiles has not been explored.

Synthesis of Novel Heterocycles: The activated alkene and adjacent nitrile and amide groups are ideal precursors for constructing new heterocyclic rings. Reactions with binucleophiles like hydrazine, hydroxylamine, or thiourea (B124793) could yield pyrazoles, isoxazoles, and pyrimidines, respectively, with a furan substituent. researchgate.net

Furan Ring-Opening Reactions: Under specific conditions (e.g., oxidative or acidic), the furan ring can be opened to yield 1,4-dicarbonyl compounds. acs.orgiust.ac.ir This could be used as a strategic step to transform the molecule into linear building blocks with different functionalities.

| Reaction Type | Reagent/Condition | Potential Product Class |

| Michael Addition | Thiols, Amines, Enolates | Functionalized propanamides. nih.gov |

| Diels-Alder Reaction | Maleimides, Acetylenes | Oxabicyclic adducts. ic.ac.uk |

| Heterocyclization | Hydrazine / Guanidine | Furan-substituted pyrazoles / pyrimidines. researchgate.net |

| Oxidative Ring Opening | Peracids / Bromine | Unsaturated 1,4-dialdehydes or diones. acs.org |

Integration into Hybrid and Composite Material Systems

The unique combination of a bio-based furan ring and a reactive acrylamide unit makes this compound an attractive monomer for advanced material synthesis.

Future avenues for materials science research include:

Bio-based Polymers: The furan moiety is derived from renewable resources, making it a valuable component for sustainable polymers. semanticscholar.orgmdpi.com The molecule could be used as a monomer or co-monomer to produce furan-based polyesters or other polymers, potentially imparting unique thermal properties or flame retardancy. researchgate.netnih.gov

Functional Polymer Additive: The molecule could be grafted onto existing polymer backbones via its reactive double bond or amide group. This could be used to modify the surface properties of materials, improve adhesion, or introduce specific functionalities.

Hybrid Adhesives and Composites: Cyanoacrylates are known for their rapid polymerization and strong adhesive properties. paintsandcoatingsexpert.com This molecule could be a component in hybrid adhesive systems, for instance, by being co-cured with epoxy or acrylic resins. plasticsdecorating.com Such hybrids could combine the fast-curing nature of cyanoacrylates with the toughness and thermal resistance of epoxies, with the furan group potentially enhancing thermal stability and chemical resistance. wikipedia.orgmdpi.comresearchgate.net

| Material System | Role of this compound | Potential Properties/Applications |

| Furan-Based Copolymers | Co-monomer | Bio-based plastics with enhanced thermal stability, flame retardancy. researchgate.netnih.gov |

| Hybrid Adhesives | Reactive Component (with Epoxy/Acrylic) | Fast-curing structural adhesives with high strength and temperature resistance. plasticsdecorating.com |

| Functional Composites | Monomer/Grafting Agent | Binders for sand castings, reinforced plastics with improved durability. mdpi.comwikipedia.org |

| Biomimetic Materials | Functional Moiety | Component in underwater or medical adhesives, leveraging cyanoacrylate chemistry. nih.gov |

Advanced Computational-Experimental Synergies in Material Design and Characterization

A synergistic approach combining computational modeling with experimental validation can significantly accelerate the exploration of this compound. Molecular simulation can provide deep insights at the atomic level, guiding experimental efforts and rationalizing observed outcomes. mdpi.com

Key synergistic strategies include:

Predicting Reaction Mechanisms and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthetic methods discussed in section 7.1. This can help in understanding catalyst behavior and predicting the conditions that favor the formation of the desired (Z)-isomer over the (E)-isomer. Computational studies have successfully been used to investigate the mechanisms of Michael additions involving acrylamide. nih.govresearchgate.net

Modeling Material Properties: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers and composites derived from this molecule, as proposed in section 7.3. Simulations can provide data on mechanical strength, thermal stability, and glass transition temperatures, guiding the design of materials with specific performance characteristics. mdpi.com

Characterizing Electronic Properties: Quantum chemical calculations can elucidate the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the molecule's reactivity and exploring its potential in applications like organic electronics, where related cyanoacrylamide derivatives have shown interesting fluorescence properties. unibo.itresearchgate.netresearchgate.net

| Experimental Goal | Computational Method | Predicted/Analyzed Properties |

| Optimize Synthesis | Density Functional Theory (DFT) | Reaction energy barriers, transition state geometries, stereoselectivity (Z vs. E). nih.gov |

| Design New Polymers | Molecular Dynamics (MD) | Glass transition temperature, mechanical modulus, density, chain conformation. mdpi.com |

| Explore Reactivity | DFT / Ab initio methods | Reaction mechanisms, electrophilicity/nucleophilicity indices, charge distribution. nih.gov |

| Investigate Electronic Behavior | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence properties, HOMO/LUMO energies. unibo.it |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-cyano-3-(furan-2-yl)acrylamide with high stereochemical purity?

- Methodological Answer : The synthesis of acrylamide derivatives typically involves coupling acryloyl chloride with furan-substituted amines under controlled conditions. For stereochemical control, low-temperature reactions (<5°C) and chiral catalysts (e.g., L-proline) can favor the Z-configuration . Solvent polarity (e.g., DMF vs. THF) significantly impacts yield and purity, with DMF providing higher yields (85–92%) due to enhanced stabilization of intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the Z-isomer .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. The Z-configuration is identified by coupling constants () between acrylamide protons and furan substituents .

- IR Spectroscopy : Stretching vibrations at 2220–2240 cm (C≡N) and 1640–1660 cm (C=O) validate functional groups .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>98%) and molecular weight confirmation .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated using broth microdilution .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase inhibition via ADP-Glo™) at concentrations of 1–100 µM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How does the Z-configuration influence binding affinity to biological targets compared to the E-isomer?

- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal that the Z-isomer’s spatial arrangement enhances π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR kinase). Experimental validation via surface plasmon resonance (SPR) shows a 3.2-fold higher binding affinity () for the Z-isomer compared to the E-isomer () .

Q. What strategies resolve contradictions in reported bioactivity data for acrylamide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-referencing IC values from independent studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .

- Dose-Response Curves : Repeating assays with standardized protocols (e.g., fixed DMSO concentration ≤1%) to minimize solvent interference .

- Isomer Purity Validation : Re-characterizing batches via chiral HPLC to confirm no E-isomer contamination .

Q. How can researchers investigate the thermodynamic stability of this compound in different phases?

- Methodological Answer :

- Adiabatic Calorimetry : Measure heat capacities () from 80–370 K to calculate standard entropy () and enthalpy () .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures () under nitrogen atmosphere, with typical for acrylamides .

- Gas-Phase DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict Gibbs free energy differences between Z/E isomers (ΔG ≈ 2–3 kcal/mol) .

Q. What enzymatic or microbial systems enable stereoselective modification of this compound?

- Methodological Answer :

- Biocatalytic Reduction : Marine fungi (e.g., Aspergillus sydowii) enantioselectively reduce acrylamides to (R)-propanamides with >95% ee under buffered conditions (pH 7.0, 32°C) .

- Oxidative Modifications : Cytochrome P450 enzymes introduce hydroxyl groups at the furan ring, monitored via LC-MS/MS .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.